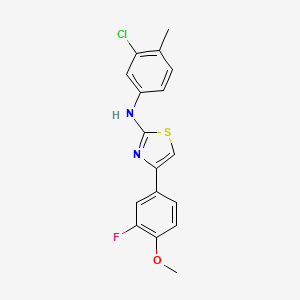![molecular formula C20H20BrN3O3S B11536908 3-{[(E)-(3-bromo-5-ethoxy-4-methoxyphenyl)methylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11536908.png)
3-{[(E)-(3-bromo-5-ethoxy-4-methoxyphenyl)methylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-{[(E)-(3-bromo-5-ethoxy-4-methoxyphenyl)methylidene]amino}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic molecule that belongs to the class of benzothienopyrimidines. This compound is characterized by its unique structure, which includes a brominated phenyl group, an ethoxy and methoxy substitution, and a tetrahydrobenzothieno pyrimidine core. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-{[(E)-(3-bromo-5-ethoxy-4-methoxyphenyl)methylidene]amino}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route might include:
- Formation of the Benzothieno Pyrimidine Core : This can be achieved through a cyclization reaction involving a thiophene derivative and a suitable amine under acidic or basic conditions.
- Introduction of the Brominated Phenyl Group : This step often involves a bromination reaction using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
- Ethoxy and Methoxy Substitution : These groups can be introduced via nucleophilic substitution reactions using ethyl and methyl halides, respectively.
- Formation of the Schiff Base : The final step involves the condensation of the brominated phenyl aldehyde with the amine group on the benzothieno pyrimidine core under acidic conditions to form the Schiff base.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control would be essential to maintain consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
- Oxidation : The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, using oxidizing agents like potassium permanganate or chromium trioxide.
- Reduction : Reduction reactions can target the Schiff base, converting it back to the corresponding amine and aldehyde using reducing agents like sodium borohydride.
- Substitution : The bromine atom in the phenyl ring can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions.
- Oxidizing Agents : Potassium permanganate, chromium trioxide.
- Reducing Agents : Sodium borohydride, lithium aluminum hydride.
- Nucleophiles : Amines, thiols, alkoxides.
- Oxidation : Formation of carboxylic acids or aldehydes from the ethoxy and methoxy groups.
- Reduction : Formation of the corresponding amine and aldehyde.
- Substitution : Formation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology: In biological research, compounds with similar structures have been studied for their potential as enzyme inhibitors or receptor modulators. This compound could be explored for its activity against specific biological targets.
Medicine: Medicinally, benzothienopyrimidines have shown promise in the development of anti-cancer, anti-inflammatory, and antimicrobial agents. This compound could be investigated for similar therapeutic applications.
Industry: Industrially, this compound might find use in the development of new materials, such as organic semiconductors or dyes, due to its conjugated system and potential electronic properties.
Mécanisme D'action
The mechanism of action of 3-{[(E)-(3-bromo-5-ethoxy-4-methoxyphenyl)methylidene]amino}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, inhibiting their activity or modulating their function. The brominated phenyl group and the Schiff base are likely key functional groups involved in binding to the target site.
Comparaison Avec Des Composés Similaires
Similar Compounds:
- 3-{[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]amino}-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
- 3-{[(E)-(3-chloro-5-ethoxy-4-methoxyphenyl)methylidene]amino}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness: The uniqueness of 3-{[(E)-(3-bromo-5-ethoxy-4-methoxyphenyl)methylidene]amino}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both ethoxy and methoxy groups, along with the brominated phenyl ring, provides a distinct electronic environment that can affect its interaction with biological targets and its behavior in chemical reactions.
This detailed overview should provide a comprehensive understanding of the compound and its various aspects
Propriétés
Formule moléculaire |
C20H20BrN3O3S |
|---|---|
Poids moléculaire |
462.4 g/mol |
Nom IUPAC |
3-[(E)-(3-bromo-5-ethoxy-4-methoxyphenyl)methylideneamino]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C20H20BrN3O3S/c1-3-27-15-9-12(8-14(21)18(15)26-2)10-23-24-11-22-19-17(20(24)25)13-6-4-5-7-16(13)28-19/h8-11H,3-7H2,1-2H3/b23-10+ |
Clé InChI |
QUWMTHCUKHEAHC-AUEPDCJTSA-N |
SMILES isomérique |
CCOC1=C(C(=CC(=C1)/C=N/N2C=NC3=C(C2=O)C4=C(S3)CCCC4)Br)OC |
SMILES canonique |
CCOC1=C(C(=CC(=C1)C=NN2C=NC3=C(C2=O)C4=C(S3)CCCC4)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-{[(2E)-2-(4-cyanobenzylidene)hydrazinyl]carbonyl}phenyl)-4-methylbenzamide](/img/structure/B11536832.png)
![4-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 2-bromobenzoate](/img/structure/B11536840.png)

![2H-Benzo[d][1,3]oxazine, 2-[2-(5-methylfuran-2-yl)ethyl]-4,4-diphenyl-1,4-dihydro-](/img/structure/B11536852.png)
![2-[(6-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B11536857.png)
![N-[(E)-(4-bromophenyl)methylidene]-2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11536859.png)
![N-({N'-[(E)-{4-[(2-Chlorophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11536863.png)
![2-[(2E)-2-(3-bromo-4-methoxybenzylidene)hydrazinyl]-4-methoxy-6-(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11536867.png)
![Benzyl 3-amino-6-(2-methoxyphenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B11536875.png)


![N-(4-chlorophenyl)-4-[(4-methylphenyl)amino]-3,5-dinitrobenzamide](/img/structure/B11536897.png)
![4-Bromo-N-(4-ethoxyphenyl)-N-({N'-[(E)-(thiophen-2-YL)methylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide](/img/structure/B11536904.png)
